3-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 6-methyl-1,2,4-triazin-5-one in the presence of hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazinone core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated triazinone derivatives.
Scientific Research Applications
3-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and interference with DNA replication and transcription. This interaction is facilitated by the hydrazone linkage and the triazinone core, which can participate in various chemical reactions within the biological environment .
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-1,2,4-triazin-5-one
- **3-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-ethyl-2H-1,2,4-triazin-5-one
Uniqueness
3-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one is unique due to its specific substitution pattern and the presence of both a hydrazone linkage and a triazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research .
Properties
IUPAC Name |
3-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-7-11(19)14-12(17-15-7)16-13-6-8-3-4-10(20-2)9(18)5-8/h3-6,18H,1-2H3,(H2,14,16,17,19)/b13-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWUXSYSBQMQAP-AWNIVKPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)NN=CC2=CC(=C(C=C2)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)N/N=C/C2=CC(=C(C=C2)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.